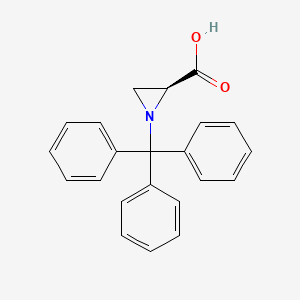

(S)-1-Tritylaziridine-2-carboxylic acid

描述

属性

IUPAC Name |

(2S)-1-tritylaziridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25)/t20-,23?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSIPZGNIBVSLK-AJZOCDQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Tritylaziridine-2-carboxylic acid typically involves the following steps:

Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.

Introduction of the Trityl Group: The trityl group can be introduced by reacting the aziridine with trityl chloride in the presence of a base such as pyridine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the aziridine with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

化学反应分析

Types of Reactions: (S)-1-Tritylaziridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of (S)-1-Tritylaziridine-2-carboxylic acid derivatives. Research indicates that compounds containing aziridine structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial protein synthesis, possibly through interference with tRNA binding .

Table 1: Antimicrobial Activity of Aziridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 25 µg/mL |

| 2 | Escherichia coli | 30 µg/mL |

| 3 | Pseudomonas aeruginosa | 35 µg/mL |

Synthetic Intermediates

This compound serves as a valuable building block in the synthesis of more complex molecules. Its aziridine framework allows for the introduction of various functional groups, making it a versatile intermediate in drug development and peptide synthesis. The compound has been utilized in the preparation of aziridine-containing dipeptides, which are important for developing new therapeutic agents .

Development of Antiviral Agents

A notable case study involved the modification of this compound to create derivatives with enhanced antiviral properties. Researchers synthesized a series of aziridine-based compounds and evaluated their efficacy against viral infections, demonstrating promising results that warrant further investigation into their mechanisms and potential therapeutic applications .

Protein Synthesis Inhibition

Another significant study focused on the role of this compound as an inhibitor in protein synthesis systems. The compound was shown to interfere with aminoacyl-tRNA synthetases, leading to reduced incorporation of amino acids into polypeptides. This property suggests potential applications in developing novel antibiotics targeting bacterial protein synthesis pathways .

作用机制

The mechanism of action of (S)-1-Tritylaziridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group can enhance the compound’s binding affinity and specificity for these targets, while the aziridine ring can participate in covalent bonding or other interactions. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

相似化合物的比较

Comparison with Similar Compounds

2.1. Structural Analogues

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

- Structure : A five-membered imidazolidine ring with a methyl group, a ketone at position 2, and a carboxylic acid at position 3.

- Key Differences :

- Larger ring size (imidazolidine vs. aziridine) reduces ring strain, altering reactivity.

- The presence of a ketone group introduces different electronic properties compared to the trityl-protected nitrogen in (S)-1-Tritylaziridine-2-carboxylic acid.

- Applications: Primarily used in peptide mimicry and β-turn inducer synthesis .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : A pyrimidine ring with chlorine and methyl substituents and a carboxylic acid group.

- Key Differences :

- Aromatic pyrimidine ring vs. strained aziridine, leading to distinct electronic profiles.

- Chlorine substituent enhances electrophilicity, unlike the sterically bulky trityl group in the aziridine derivative.

- Applications: Intermediate in agrochemicals and antiviral agents .

2.2. Reactivity and Functional Group Analysis

| Compound | Ring Type | Functional Groups | Reactivity Profile |

|---|---|---|---|

| This compound | Aziridine | Trityl, carboxylic acid | High ring-opening reactivity, chiral catalysis |

| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Imidazolidine | Methyl, ketone, carboxylic acid | Moderate reactivity, peptide synthesis |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | Chlorine, methyl, carboxylic acid | Electrophilic substitution, agrochemicals |

生物活性

(S)-1-Tritylaziridine-2-carboxylic acid is an organic compound classified as an aziridine, characterized by a three-membered nitrogen-containing heterocycle. Its structure includes a trityl group attached to the nitrogen atom and a carboxylic acid group at the second position of the aziridine ring. The stereochemistry of this compound is denoted as (S), which is crucial for its biological activity and chemical interactions.

- Molecular Formula : CHNO

- Molecular Weight : 329.39 g/mol

- CAS Number : 84771-33-5

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 3.685 |

| PSA (Polar Surface Area) | 40.31 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trityl group may enhance binding affinity and specificity, while the aziridine ring allows for covalent bonding or other forms of interaction. The presence of the carboxylic acid group contributes to solubility and reactivity, making it a suitable candidate for biochemical applications.

Applications in Research

This compound has been utilized in several research contexts:

- Enzyme Mechanism Studies : The compound's unique structure aids in understanding enzyme mechanisms and protein-ligand interactions.

- Synthetic Chemistry : It serves as a building block for synthesizing more complex molecules, facilitating various organic reactions.

- Biological Pathway Analysis : Its properties make it valuable in studying biological pathways and interactions due to its potential to modulate biological functions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Protein-Ligand Interaction

Research focused on the binding affinity of this compound to a target receptor revealed significant interaction strength. This study highlighted the compound's potential as a lead compound for drug development targeting specific receptors involved in disease processes.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Aziridine-2-carboxylic acid | Lacks trityl group; shares aziridine functionality |

| Tritylamine | Contains trityl group; lacks aziridine structure |

| N-Tritylaziridine | Contains both trityl and aziridine but lacks carboxylic acid |

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-Tritylaziridine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves coupling reactions using reagents like EDCI and HOBt in dichloromethane (CH₂Cl₂) to activate carboxylic acid intermediates. For example, Boc-protected precursors can be deprotected using trifluoroacetic acid (TFA) to yield the final product. Optimization may include adjusting reaction times (e.g., 6–15 hours for coupling) and stoichiometric ratios of amines or acylating agents. Post-reaction purification via silica gel chromatography with gradients like hexane/ethyl acetate improves yield and purity .

Q. Which analytical techniques are most effective for characterizing the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC is the gold standard for determining enantiomeric excess. Complementary techniques include ¹H NMR analysis using chiral shift reagents and mass spectrometry (MS) to confirm molecular weight. For example, derivatives of similar aziridinecarboxylic acids have been characterized via ¹H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and MS data (e.g., [M+H]+ peaks) . Polarimetry can also validate optical activity, though it requires high-purity samples .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors like heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC or TLC at intervals (e.g., 1, 3, 6 months). For lab-scale stability, store samples in inert atmospheres (argon) at –20°C and avoid prolonged exposure to protic solvents .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data during the synthesis of this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from impurities or diastereomer formation. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For MS discrepancies, high-resolution mass spectrometry (HRMS) can distinguish isobaric species. Cross-validate findings with independent synthetic replicates and consult crystallographic data if single crystals are obtainable .

Q. How can researchers design experiments to investigate the stereochemical stability of this compound under reactive conditions?

- Methodological Answer : Perform kinetic resolution studies by subjecting the compound to nucleophilic agents (e.g., thiols or amines) and track racemization via chiral HPLC. Use deuterated solvents in NMR to monitor proton exchange rates, which indicate configurational stability. Computational modeling (DFT) can predict transition states and activation energies for epimerization .

Q. What experimental approaches are suitable for studying the impact of trityl-group substitution on the reactivity of this compound?

- Methodological Answer : Synthesize analogs with varying trityl substituents (e.g., electron-withdrawing or -donating groups) and compare their reactivity in ring-opening reactions. Use kinetic assays (e.g., UV-Vis spectroscopy) to measure reaction rates. X-ray crystallography can reveal steric effects of the trityl group on molecular conformation .

Data Presentation and Reproducibility

Q. How should researchers structure reports to ensure reproducibility of synthetic protocols for this compound?

- Methodological Answer : Follow guidelines from authoritative sources like the Royal Society of Chemistry (RSC). Include detailed sections on materials (purity, suppliers), step-by-step procedures (reagent equivalents, temperatures), and characterization data (NMR shifts, HPLC gradients). Disclose all deviations from published methods and provide raw data in supplementary materials .

Q. What statistical methods are appropriate for analyzing variability in yield or enantiomeric excess across synthetic batches?

- Methodological Answer : Apply ANOVA or t-tests to compare batch means. For small sample sizes, use non-parametric tests like Mann-Whitney U. Report confidence intervals (95%) and standard deviations. Tools like Minitab or R can automate analysis, but ensure assumptions (normality, homogeneity of variance) are validated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。